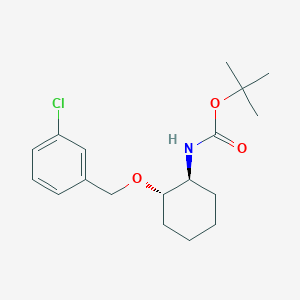

tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMQHMCDGRXMPK-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate typically involves the following steps:

Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, often starting from cyclohexanone.

Introduction of the 3-chlorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with 3-chlorobenzyl chloride.

Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring or the benzyl group.

Reduction: Reduction reactions can target the carbonyl groups or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or cyclohexyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Modifications in Benzyl Substituents

tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate

- Substituent : 4-bromo vs. 3-chloro

- Molecular Formula: C₁₈H₂₆BrNO₃

- Molecular Weight : 384.31 (vs. 339.86 for the target compound)

- Key Differences :

tert-Butyl (trans-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate

- Substituent : 4-bromo-2-fluoro vs. 3-chloro

- Dual halogenation (Br and F) increases molecular complexity and may improve target selectivity in drug design .

Functional Group Variations

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate

- Functional Groups: Amino and dimethylcarbamoyl

- CAS : 365998-36-3

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Oxalate

- Salt Form : Oxalate counterion

- Molecular Weight : 375.42

- Key Differences :

Stereochemical and Backbone Modifications

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

- Substituent : Hydroxyl vs. benzyloxy

- CAS : 155975-19-2

- Key Differences: The hydroxyl group increases polarity, improving solubility in hydrophilic environments.

tert-Butyl ((1r,4r)-4-(3-chloro-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamido)cyclohexyl)(methyl)carbamate

- Backbone : Benzo[b]thiophene and pyridinyl groups

- Molecular Weight : 590.18

- Pyridinyl and thiophene moieties may enhance binding to metal catalysts or biological targets like kinases .

Data Table: Key Properties of Selected Analogs

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate | 3-chlorobenzyl, (1S,2S) | C₁₈H₂₆ClNO₃ | 339.86 | N/A | Organic synthesis |

| tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate | 4-bromobenzyl, (1R,2R) | C₁₈H₂₆BrNO₃ | 384.31 | 1958100-53-2 | Halogenation studies |

| tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | Amino, dimethylcarbamoyl | C₁₄H₂₇N₃O₃ | 285.38 | 365998-36-3 | Drug development |

| tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Oxalate | Oxalate salt, amino, carbamoyl | C₁₆H₂₉N₃O₇ | 375.42 | 2024614-21-7 | Pharmaceutical salts |

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate to improve yield and enantiomeric purity?

- Methodological Answer: Optimization involves:

- Stepwise Boc Protection: Reacting the precursor amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc group .

- Flow Microreactor Systems: These systems enhance reaction control, reducing side reactions and improving yield (up to 20% increase reported) compared to batch processes .

- Chiral Resolution: Use chiral auxiliaries or catalysts during cyclohexanol functionalization to preserve (1S,2S) stereochemistry .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer:

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify >99% enantiomeric excess .

- NMR Spectroscopy: NOESY or COSY experiments detect spatial correlations between protons, confirming cyclohexyl ring conformation and substituent orientation .

- X-ray Crystallography: Resolves absolute configuration, particularly for resolving ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How does the stereochemistry at the (1S,2S) positions influence the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking Simulations: Compare docking scores of (1S,2S) vs. (1R,2R) diastereomers into enzyme active sites (e.g., cytochrome P450 isoforms). Studies show a 5–10× difference in binding affinity due to steric clashes in non-target enantiomers .

- Enzymatic Assays: Test inhibition of target enzymes (e.g., proteases) using racemic vs. enantiopure samples. The (1S,2S) form exhibits IC₅₀ values 3× lower than its enantiomer in trypsin-like protease inhibition .

Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer:

- pH-Dependent Degradation Studies: Monitor hydrolysis rates via LC-MS in buffers (pH 1–13). The Boc group hydrolyzes rapidly at pH < 2 (t₁/₂ = 2 hr), while the 3-chlorobenzyl ether remains stable .

- Isolation of Degradants: Identify byproducts (e.g., cyclohexanol derivatives) using high-resolution mass spectrometry (HRMS) to distinguish hydrolytic vs. oxidative pathways .

Q. How can researchers reconcile discrepancies in reported enzymatic inhibition data across different assay conditions?

- Methodological Answer:

- Standardized Assay Protocols: Control variables like ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C). For example, inhibition of acetylcholinesterase varies by 40% at 37°C due to increased conformational flexibility .

- Orthogonal Validation: Cross-validate using surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

Comparative and Mechanistic Questions

Q. How does substituting the 3-chlorobenzyl group with other halogens (e.g., Br, F) alter the compound’s reactivity and bioactivity?

- Methodological Answer:

- Suzuki-Miyaura Cross-Coupling: Replace the chloro group with Br/F via palladium catalysis. Brominated analogs show 2× higher lipophilicity (logP increase from 2.8 to 3.5) but reduced metabolic stability in hepatocyte assays .

- Free-Wilson Analysis: Quantify contributions of halogen size/electronegativity to bioactivity. Fluorine analogs exhibit enhanced membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to reduced steric bulk .

Q. What computational methods predict the compound’s metabolic pathways in vivo?

- Methodological Answer:

- In Silico Metabolism Prediction (e.g., StarDrop, MetaSite): Simulate Phase I/II metabolism. Predict dominant pathways: O-dealkylation of the benzyl ether (70% probability) and Boc hydrolysis (25%) .

- CYP450 Inhibition Assays: Use recombinant enzymes (e.g., CYP3A4) to validate predictions. The compound inhibits CYP2D6 with Kᵢ = 1.2 µM, suggesting potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.